molecular formula C11H23N3O2 B115916 1-(2-N-Boc-aminoethyl)piperazine CAS No. 140447-78-5

1-(2-N-Boc-aminoethyl)piperazine

Cat. No. B115916
CAS RN: 140447-78-5
M. Wt: 229.32 g/mol
InChI Key: VPOIPCJBJNWHSJ-UHFFFAOYSA-N
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Description

1-(2-N-Boc-aminoethyl)piperazine (CAS# 140447-78-5) is used in the preparation of dihydropyrimidine derivatives as bifunctional degraders for treatment and prophylaxis of target protein-mediated diseases .


Molecular Structure Analysis

The molecular formula of 1-(2-N-Boc-aminoethyl)piperazine is C11H23N3O2. It has an average mass of 229.319 Da and a monoisotopic mass of 229.179031 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-N-Boc-aminoethyl)piperazine are not detailed in the available resources, it’s known that this compound plays a role in the preparation of dihydropyrimidine derivatives .


Physical And Chemical Properties Analysis

1-(2-N-Boc-aminoethyl)piperazine has a density of 1.0±0.1 g/cm3, a boiling point of 357.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. It has an enthalpy of vaporization of 60.3±3.0 kJ/mol and a flash point of 169.8±23.7 °C. The index of refraction is 1.471 .

Scientific Research Applications

Corrosion Inhibition

1-(2-Aminoethyl)piperazine is used in various reactions for studying corrosion inhibition . It can be used to prevent the degradation and wear of materials, especially metals, caused by surface reactions with their environment.

Surface Activation

This compound is also utilized for surface activation . Surface activation is a process used to alter the physical and chemical properties of the surface of a material, which can enhance its adhesion capabilities and make it more suitable for subsequent processing.

Asphalt Additive

1-(2-Aminoethyl)piperazine serves as an additive in asphalt . As an additive, it can improve the performance characteristics of asphalt, making it more durable and resistant to environmental conditions.

Carbon Dioxide Sequestration

This compound has been researched as a carbon dioxide sequestrant . This is part of ongoing research in Carbon Capture and Storage (CCS), a technology aimed at capturing and storing carbon dioxide emissions to mitigate their impact on climate change .

CO2 Capture Solvent

Aqueous 1-(2-aminoethyl)piperazine (AEPZ) has been identified as a potential candidate for CO2 capture solvent . The kinetics of absorption of CO2 in aqueous AEPZ is studied using a stirred cell reactor . The kinetic parameters obtained from this study are helpful in the process design of CO2 capture in a regenerative process with a blended solvent with AEPZ .

Safety and Hazards

1-(2-N-Boc-aminoethyl)piperazine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, wash immediately with plenty of water and seek medical attention .

properties

IUPAC Name

tert-butyl N-(2-piperazin-1-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-6-9-14-7-4-12-5-8-14/h12H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOIPCJBJNWHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363883
Record name 1-(2-N-Boc-aminoethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-N-Boc-aminoethyl)piperazine

CAS RN

140447-78-5
Record name 1-(2-N-Boc-aminoethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(2-aminoethyl)piperazine (1.29 g, 10 mmol) is dissolved in 20 mL of dioxane:water (1:1) mixture and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (2.46 g, 10 mmol) is added. The mixture is then stirred until no starting material is detected on thin layer chromatography. The obtained mixture is fractionally separated by silica gel chromatography, followed by RP-HPLC to obtain 1-[2-tert-butoxycarbonylaminoethyl]piperazine. Following the procedure of Example 6, but replacing 1-benzylpiperazine with 1-[2-tert-butoxycarbonylaminoethyl]piperazine, provides the desired compound. The product of Example 3 (2.1 g, 2.03 mmol), 1-[2-tert-butoxycarbonylaminoethyl]piperazine (1.396 g, 6.09 mmol), and triethylamine (0.85 mL, 6.09 mmol) in 10 mL of methylene chloride are used. The obtained product (1.0 g) is treated with 48%-HF (4 mL) in 35 mL of acetonitrile in the procedure described in Example 5, followed by a carefully deprotection of N-tert-butoxycarbonyl group with 10% trifluoroacetic acid to obtain the pure title compound.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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